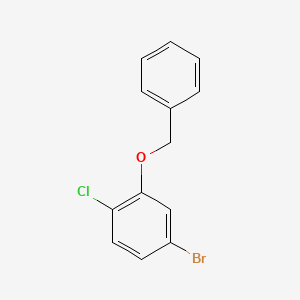

2-(Benzyloxy)-4-bromo-1-chlorobenzene

Description

2-(Benzyloxy)-4-bromo-1-chlorobenzene (CAS: 903579-12-4) is a halogenated aromatic ether featuring a benzyloxy group at position 2, bromine at position 4, and chlorine at position 1 on the benzene ring. Its molecular formula is C₁₃H₁₀BrClO, with a molar mass of 297.57 g/mol . The presence of electron-withdrawing halogens (Br and Cl) and the electron-donating benzyloxy group creates a unique electronic environment, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

4-bromo-1-chloro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNSNMPZMZMQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682124 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903579-12-4 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-chlorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-hydroxy-4-bromo-1-chlorobenzene with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Another approach involves the Suzuki-Miyaura coupling reaction, where 2-bromo-4-chlorophenylboronic acid is coupled with benzyl alcohol in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-chlorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzene derivatives with hydrogen atoms replacing the halogens.

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-chlorobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-chlorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the benzyloxy group can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Substituent Patterns and Functional Group Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Electronic Effects : The target compound’s bromine (electron-withdrawing) and benzyloxy (electron-donating) groups create a polarized ring system, enhancing electrophilic substitution at positions ortho/para to the benzyloxy group. In contrast, 1-Benzyloxy-4-chlorobenzene lacks bromine, reducing steric and electronic complexity .

- Crystallography: X-ray data for 1-Benzyloxy-4-chlorobenzene reveals near-coplanar benzene rings (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions . Similar planar arrangements are expected for the target compound, but bromine’s larger size may introduce minor distortions.

Physicochemical Properties

Notes:

Biological Activity

2-(Benzyloxy)-4-bromo-1-chlorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination and chlorination of phenolic compounds, followed by the introduction of the benzyloxy group. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Antimycobacterial Activity

Recent studies have evaluated compounds structurally related to this compound for their antimycobacterial properties. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis treatment . The presence of halogen substituents, particularly bromine and chlorine, significantly influenced the antimicrobial activity, indicating a potential pathway for optimizing similar compounds.

Antiproliferative Activity

Another area of investigation involves the antiproliferative effects of compounds related to this compound. A study highlighted that certain derivatives showed significant inhibition of cell proliferation in HeLa cells, impacting microtubule dynamics and leading to mitotic delays . This suggests potential applications in cancer therapy, particularly in targeting tubulin assembly.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies indicate:

- Halogen Substitution : The presence of halogens at specific positions on the aromatic rings enhances biological activity. For example, compounds with bromine or chlorine at the 4-position demonstrated increased potency against M. tuberculosis compared to their non-halogenated counterparts.

- Lipophilicity : Variations in lipophilicity influenced the selectivity towards bacterial cells versus mammalian cells, suggesting that modifications to the benzyloxy group could optimize therapeutic indices .

Case Study 1: Antimycobacterial Evaluation

In a focused study on benzyloxy-containing quinolines, compounds with MIC values ranging from 2.7 to 5.8 µM were identified as particularly potent against drug-susceptible strains of M. tuberculosis. The study underscored the importance of specific substituents in enhancing activity while maintaining selectivity towards non-target cells like Vero and HepG2 .

Case Study 2: Cancer Cell Line Testing

The antiproliferative effects of rigidin-inspired derivatives were assessed in various cancer cell lines, including MCF-7 and HeLa. Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values in low micromolar ranges (0.022 - 0.035 μM), indicating their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.